![molecular formula C20H24N2O3 B268950 N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268950.png)
N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly referred to as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 is a selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, BMS-986165 significantly reduced the severity of skin inflammation and improved histological scores compared to control animals. BMS-986165 has also been shown to reduce disease activity in a mouse model of lupus and improve colitis scores in a mouse model of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of BMS-986165. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of combination therapies with other small molecule inhibitors or biologic agents. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986165 in clinical trials.
Métodos De Síntesis
The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. This intermediate is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986165 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are implicated in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in the treatment of psoriasis, lupus, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide |
---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-6-5-7-17(13-16)22-19(23)12-15-8-10-18(25-3)11-9-15/h5-11,13-14H,4,12H2,1-3H3,(H,21,24)(H,22,23) |
Clave InChI |
FCFHOVSWRPAQSA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.